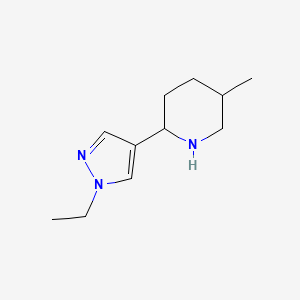![molecular formula C10H16Cl2N2O2 B13302721 2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride](/img/structure/B13302721.png)
2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride is an organic compound with the molecular formula C10H16Cl2N2O2 It is a derivative of propanoic acid and features both amino and phenylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride typically involves the reaction of 2-amino-3-phenylpropanoic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The product is then purified through crystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including filtration, crystallization, and drying, to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The phenylamino group can be reduced to form aniline derivatives.
Substitution: The amino and phenylamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Aniline derivatives.
Substitution: Various substituted amino and phenylamino derivatives.
Scientific Research Applications
2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-phenylpropanoic acid: Lacks the methylamino group, making it less versatile in certain reactions.
3-Amino-2-(aminomethyl)propanoic acid: Contains an additional amino group, leading to different chemical properties and reactivity.
2-Amino-3-(2-dimethylamino-phenyl)propanoic acid:
Uniqueness
2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride is unique due to the presence of both amino and phenylamino groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H16Cl2N2O2 |
|---|---|
Molecular Weight |
267.15 g/mol |
IUPAC Name |
2-amino-3-(N-methylanilino)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-12(7-9(11)10(13)14)8-5-3-2-4-6-8;;/h2-6,9H,7,11H2,1H3,(H,13,14);2*1H |
InChI Key |
NRQCGOLEYOMEEC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(C(=O)O)N)C1=CC=CC=C1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13302641.png)



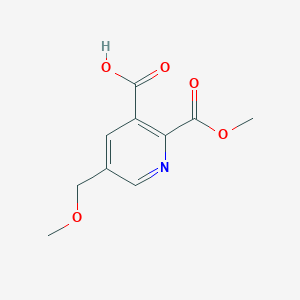

![2-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13302673.png)
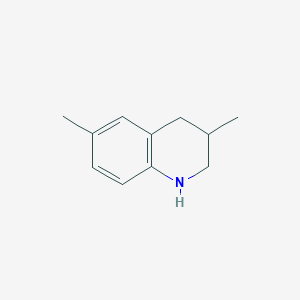
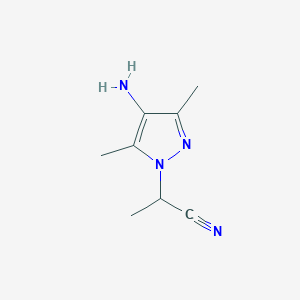
![4-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene](/img/structure/B13302689.png)
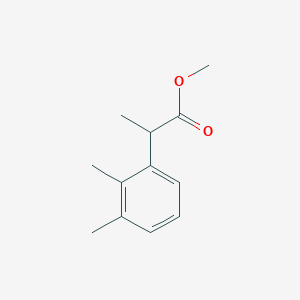
![3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine](/img/structure/B13302713.png)
